- Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants, Journal of Organic Chemistry, 2004, 69(26), 9215-9223

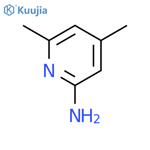

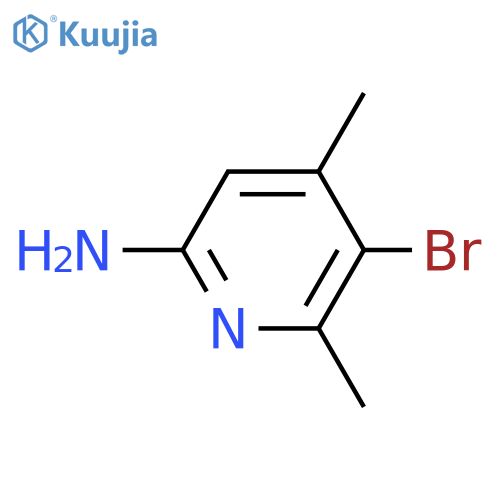

Cas no 89856-44-0 (5-bromo-4,6-dimethyl-pyridin-2-amine)

89856-44-0 structure

Nome do Produto:5-bromo-4,6-dimethyl-pyridin-2-amine

5-bromo-4,6-dimethyl-pyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Amino-5-bromo-4,6-dimethylpyridine

- 2-Pyridinamine,5-bromo-4,6-dimethyl-

- 5-bromo-4,6-dimethylpyridin-2-amine

- 6-AMINO-3-BROMO-2,4-DIMETHYLPYRIDINE

- BFRMYMFNSHASRJ-UHFFFAOYSA-N

- 2-AMINO-5-BROMO-4 6-DIMETHYLPYRIDINE&

- 2-PYRIDINAMINE, 5-BROMO-4,6-DIMETHYL-

- 5-Bromo-4,6-dimethyl-2-pyridinamine

- 6-Amino-2,4-dimethyl-3-bromopyridine

- 2-amino-4,6-dimethyl-5-bromopyridine

- ZB1221

- CA0060

- TRA0010553

- NE54647

- 2-Pyridinamine,5-bromo-4,6-d

- 2,4-Lutidine, 6-amino-3-bromo- (6CI, 7CI)

- 5-Bromo-4,6-dimethyl-2-pyridinamine (ACI)

- (5-Bromo-4,6-dimethylpyridin-2-yl)amine

- 5-bromo-4,6-dimethyl-pyridin-2-amine

- 89856-44-0

- EN300-130541

- J-517065

- MFCD00151793

- 6-Amino-3-bromo-2,4-lutidine

- DB-082225

- DTXSID70452572

- CS-W015565

- Z1269172842

- SB77835

- 2-Amino-5-bromo-4,6-dimethylpyridine, 97%

- 5-Bromo-4,6-dimethyl-2-pyridinamine; 2-Amino-4,6-dimethyl-5-bromopyridine; 2-Amino-5-bromo-4,6-dimethylpyridine; 5-Bromo-4,6-dimethylpyridin-2-amine

- SY027364

- AC-27480

- 5-Bromo-4,6-dimethyl-pyridin-2-ylamine

- AS-36172

- AKOS015950968

- SCHEMBL1143077

-

- MDL: MFCD00151793

- Inchi: 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)

- Chave InChI: BFRMYMFNSHASRJ-UHFFFAOYSA-N

- SMILES: BrC1C(C)=CC(N)=NC=1C

Propriedades Computadas

- Massa Exacta: 199.99491g/mol

- Carga de Superfície: 0

- XLogP3: 2

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 199.99491g/mol

- Massa monoisotópica: 199.99491g/mol

- Superfície polar topológica: 38.9Ų

- Contagem de Átomos Pesados: 10

- Complexidade: 118

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: 5

Propriedades Experimentais

- Cor/Forma: solid

- Ponto de Fusão: 144-148 °C (lit.)

- Ponto de ebulição: 257.7℃ at 760 mmHg

- PSA: 38.91000

- LogP: 2.62430

- Solubilidade: Not determined

5-bromo-4,6-dimethyl-pyridin-2-amine Informações de segurança

-

Símbolo:

- Palavra de Sinal:Danger

- Declaração de perigo: H302-H317-H318

- Declaração de Advertência: P280-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-41-43

- Instrução de Segurança: S26; S36/37/39

-

Identificação dos materiais perigosos:

- Frases de Risco:R22; R41; R43

5-bromo-4,6-dimethyl-pyridin-2-amine Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-4,6-dimethyl-pyridin-2-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 221732-1g |

2-Amino-5-bromo-4,6-dimethylpyridine |

89856-44-0 | 95% | 1g |

£98.00 | 2022-03-01 | |

| Enamine | EN300-130541-1.0g |

5-bromo-4,6-dimethylpyridin-2-amine |

89856-44-0 | 95% | 1.0g |

$46.0 | 2023-07-10 | |

| Enamine | EN300-130541-0.1g |

5-bromo-4,6-dimethylpyridin-2-amine |

89856-44-0 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1658-1G |

5-bromo-4,6-dimethyl-pyridin-2-amine |

89856-44-0 | 97% | 1g |

¥ 171.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1658-10G |

5-bromo-4,6-dimethyl-pyridin-2-amine |

89856-44-0 | 97% | 10g |

¥ 1,518.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1658-5G |

5-bromo-4,6-dimethyl-pyridin-2-amine |

89856-44-0 | 97% | 5g |

¥ 825.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D210929-10g |

5-bromo-4,6-dimethylpyridin-2-amine |

89856-44-0 | 95% | 10g |

$550 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB280-50mg |

5-bromo-4,6-dimethyl-pyridin-2-amine |

89856-44-0 | 95+% | 50mg |

92CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB280-250mg |

5-bromo-4,6-dimethyl-pyridin-2-amine |

89856-44-0 | 95+% | 250mg |

268CNY | 2021-05-08 | |

| Enamine | EN300-130541-5.0g |

5-bromo-4,6-dimethylpyridin-2-amine |

89856-44-0 | 95% | 5.0g |

$104.0 | 2023-07-10 |

5-bromo-4,6-dimethyl-pyridin-2-amine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ; 45 min, -40 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 15 min, < 20 °C; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

Referência

- The potential role of anibamine, a natural product CCR5 antagonist, and its analogues as leads toward development of anti-ovarian cancer agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5093-5097

Método de produção 3

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 h, rt

Referência

- Analysis of the structural and mechanistic factors in antioxidants that preserve mitochondrial function and confer cytoprotection, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5188-5201

Método de produção 4

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, < 20 °C; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referência

- Syntheses of two potential food mutagens, Journal of Heterocyclic Chemistry, 2003, 40(4), 569-573

Método de produção 5

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ; 40 min, -40 °C

Referência

- 6-Amino-3-pyridinols: Towards diffusion-controlled chain-breaking antioxidants, Angewandte Chemie, 2003, 42(36), 4370-4373

Método de produção 6

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ; 30 min, -50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; -50 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; -50 °C → rt

Referência

- First Demonstration of Positive Allosteric-like Modulation at the Human Wild Type Translocator Protein (TSPO), Journal of Medicinal Chemistry, 2015, 58(21), 8743-8749

Método de produção 7

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid , Butylpyridinium bromide , Hydrogen peroxide Solvents: 1,2-Dimethoxyethane ; 24 h, 80 °C

Referência

- A mild method for the regioselective bromination of 2-aminopyridines, Tetrahedron Letters, 2014, 55(36), 5058-5061

Método de produção 8

Condições de reacção

1.1 Reagents: 2,5-Di-tert-butylhydroquinone Solvents: Dichloromethane ; 30 min, < -5 °C; 2 h, -5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; -5 °C → 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13 - 14, 10 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; -5 °C → 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13 - 14, 10 °C

Referência

- Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist, Organic Process Research & Development, 2012, 16(1), 109-116

Método de produção 9

Condições de reacção

1.1 Reagents: Acetic acid , Bromine

Referência

- N-Pyridinyl(alkyl)polyhalogenobenzamides acting as TNF-α production inhibitors, Pharmacy and Pharmacology Communications, 1999, 5(3), 233-238

Método de produção 10

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid ; 15 min, < 20 °C; 1 h, rt; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

Referência

- Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents, European Journal of Medicinal Chemistry, 2012, 55, 395-408

Método de produção 11

Condições de reacção

1.1 Reagents: Bromine Solvents: Acetic acid

Referência

- Anibamine and Its Analogues: Potent Antiplasmodial Agents from Aniba citrifolia, Journal of Natural Products, 2020, 83(3), 569-577

5-bromo-4,6-dimethyl-pyridin-2-amine Raw materials

5-bromo-4,6-dimethyl-pyridin-2-amine Preparation Products

5-bromo-4,6-dimethyl-pyridin-2-amine Literatura Relacionada

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

89856-44-0 (5-bromo-4,6-dimethyl-pyridin-2-amine) Produtos relacionados

- 5407-87-4(2-Amino-4,6-dimethylpyridine)

- 179555-08-9(2-Pyridinamine,5-ethenyl-4,6-dimethyl-)

- 695-34-1(Aminopicoline)

- 6992-84-3(6-Methylpyridine-2,5-diamine)

- 173314-98-2(6-ethynylpyridin-2-amine)

- 142908-14-3(2-Pyridinamine,5-ethyl-4,6-dimethyl-)

- 50850-16-3(4,6-Dimethylpyridine-2,3-diamine)

- 145402-35-3(2-Pyridinamine,6-ethyl-4-methyl-)

- 179555-17-0(6-Isopropyl-4-methylpyridin-2-amine)

- 1824-81-3(6-methylpyridin-2-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89856-44-0)5-bromo-4,6-dimethyl-pyridin-2-amine

Pureza:99%

Quantidade:25g

Preço ($):332.0